molecular formula C15H14N4O B2664213 N-(1-naphthylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 866142-77-0

N-(1-naphthylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2664213
CAS RN: 866142-77-0
M. Wt: 266.304
InChI Key: HQQMIADGFMUWFQ-UHFFFAOYSA-N
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Description

“N-(1-naphthylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide” is a chemical compound with the molecular formula C15H14N4O . It is a member of the 1,2,3-triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . All five atoms are sp2-hybridized. One N atom is pyrrole kind, and the other two atoms are pyridine kind .

Scientific Research Applications

Click Chemistry in Anticancer Drug Discovery

Click Chemistry-Based Synthesis of Anticancer Agents : A series of novel compounds synthesized through copper(I)-catalyzed 1,3-dipolar cycloaddition reactions demonstrated potent anticancer activities against various cancer cell lines, including CNS, melanoma, and breast cancer panels. This research underlines the importance of click chemistry in facilitating the discovery of effective anticancer drugs (Dhuda et al., 2021).

Synthetic Routes to Heterocyclic Systems

Synthesis of Novel Heterocyclic Systems : Research on the synthesis of naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazines from 3,5-dibromo-1,2,4triazole showcases the synthetic potential of naphthalene series o-quinone methides in creating condensed azolo-1,3-oxazines, highlighting their utility in medicinal chemistry (Osyanin et al., 2012).

Nanotechnology in Synthesis

Nano Magnetite Catalyzed Synthesis : The use of Fe3O4 magnetic nanoparticles under ultrasound irradiation has shown high efficiency in synthesizing N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives, demonstrating an eco-friendly and efficient method for preparing such compounds (Mokhtary & Torabi, 2017).

properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(9-19-11-16-10-18-19)17-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,10-11H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQMIADGFMUWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-naphthylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

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